Butyltrichlorogermane

Vue d'ensemble

Description

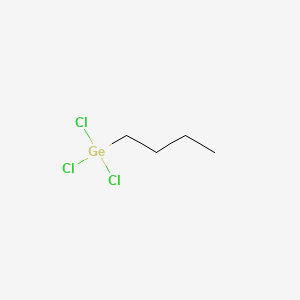

Butyltrichlorogermane is an organogermanium compound with the molecular formula C₄H₉Cl₃Ge. It is a colorless liquid that is primarily used as a precursor in the synthesis of other organogermanium compounds. The compound is known for its reactivity due to the presence of three chlorine atoms attached to the germanium atom, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyltrichlorogermane can be synthesized through the reaction of butylmagnesium chloride with germanium tetrachloride. The reaction typically takes place in an inert atmosphere to prevent the hydrolysis of the reactants and products. The general reaction is as follows:

GeCl4+C4H9MgCl→C4H9GeCl3+MgCl2

The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the organomagnesium reagent.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Butyltrichlorogermane undergoes controlled hydrolysis in the presence of water or moisture, producing hydrogen chloride (HCl) and germanium oxyhydroxides. This reaction is critical for understanding its stability in ambient conditions and purification protocols:

Key Observations :

-

The reaction proceeds slowly at room temperature but accelerates under humid conditions .

-

The liberated HCl necessitates inert atmosphere handling to prevent corrosion and oxidation .

Table 1: Hydrolysis Reaction Parameters

| Reactants | Conditions | Products | Byproducts | References |

|---|---|---|---|---|

| C₄H₉GeCl₃ + H₂O | Ambient, 25°C | C₄H₉Ge(OH)₃ | HCl | |

| C₄H₉GeCl₃ + H₂O | High humidity | GeO₂ derivatives | HCl |

Reduction Reactions

This compound participates in reduction processes, often serving as a Ge precursor for monodisperse germanium nanocrystals (Ge NCs). In a one-pot synthesis, n-butyllithium reduces a mixture of GeCl₄ and C₄H₉GeCl₃, yielding butyl-capped Ge NCs:

Mechanistic Insights :

-

The Ge–Cl bonds in both precursors are reduced, while the Ge–C bond in this compound remains intact, enabling surface passivation .

-

The reaction requires anhydrous hexane and inert atmosphere conditions to prevent oxidation .

Table 2: Reduction Reaction for Ge NC Synthesis

| Reducing Agent | Temperature | Ge NC Size (nm) | Polydispersity | References |

|---|---|---|---|---|

| n-butyllithium | 25°C | 4.3 ± 0.4 | Low | |

| Without C₄H₉GeCl₃ | 25°C | 7.2 ± 0.6 | High |

Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic substitution, enabling functionalization with organic or inorganic groups:

Alcoholysis with Methanol

Methanol replaces chloride ligands, forming methoxy derivatives during purification:

Grignard Reagent Reactions

Ethynylmagnesium bromide substitutes chloride atoms, generating ethynylgermanes:

Critical Factors :

-

Steric hindrance from the tert-butyl group modulates reaction kinetics .

-

Substitution efficiency depends on solvent polarity and temperature .

Stability and Hazardous Byproducts

This compound decomposes under thermal stress or in contact with strong bases, releasing toxic germane (GeH₄) and HCl :

Safety Protocols :

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate for Organogermylene Precursors

BTCG serves as a crucial intermediate in the synthesis of organogermylene compounds. These compounds are essential in various chemical reactions, including coupling reactions, cyclizations, and substitutions. The ability of BTCG to facilitate the formation of organogermylene precursors makes it valuable in organic synthesis.

Polymer Chemistry

In polymer chemistry, BTCG has been utilized to prepare germanium-based polymers. For instance, it has been involved in the synthesis of germanium nanoparticles (Ge NCs) through co-reduction with germanium tetrachloride . This method allows for the production of monodisperse Ge NCs with potential applications in optoelectronic devices.

Biological Applications

Biocompatibility Studies

Recent investigations have explored the potential of BTCG in biological imaging and as a component in biocompatible materials. Its chemical structure allows for modifications that can enhance biocompatibility, making it suitable for biomedical applications. The unique properties of organogermanium compounds have led researchers to examine their use in drug delivery systems and imaging agents.

Material Science

Semiconductor Production

BTCG is utilized in the production of germanium-based semiconductors. Given the increasing demand for high-performance electronic components, BTCG's role as a precursor for germanium films and nanostructures is significant. The ability to tailor the properties of these materials through the use of BTCG enhances their applicability in advanced electronic devices.

Data Tables

Case Study 1: Synthesis of Germanium Nanocrystals

A study conducted by Carolan et al. demonstrated an efficient one-pot method for synthesizing alkyl-capped germanium nanocrystals using BTCG. The resulting nanocrystals exhibited high photoluminescence quantum yields, indicating their potential for use in optoelectronic applications .

Case Study 2: Biocompatibility Assessment

Research into the biocompatibility of organogermanium compounds, including BTCG, has shown promising results for their use in drug delivery systems. The studies indicated that modifications to BTCG could enhance its compatibility with biological systems, paving the way for future biomedical applications.

Mécanisme D'action

The mechanism of action of butyltrichlorogermane in chemical reactions involves the reactivity of the germanium-chlorine bonds. The chlorine atoms can be readily replaced by other nucleophiles, allowing the formation of a wide range of organogermanium compounds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group attached to the germanium atom.

Comparaison Avec Des Composés Similaires

Methyltrichlorogermane (CH₃GeCl₃): Similar in structure but with a methyl group instead of a butyl group.

Ethyltrichlorogermane (C₂H₅GeCl₃): Contains an ethyl group instead of a butyl group.

Isopropyltrichlorogermane (C₃H₇GeCl₃): Contains an isopropyl group instead of a butyl group.

Uniqueness: Butyltrichlorogermane is unique due to the presence of the butyl group, which provides different steric and electronic properties compared to its methyl, ethyl, and isopropyl analogs. These differences can influence the reactivity and the types of products formed in chemical reactions.

Activité Biologique

Butyltrichlorogermane (nBuGeCl₃) is an organogermanium compound that has garnered interest in various fields, including catalysis and materials science. Its biological activity, while less explored than its chemical applications, presents intriguing possibilities for medical and biochemical research. This article reviews the current understanding of this compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a butyl group attached to a germanium atom that is also bonded to three chlorine atoms. Its chemical structure can be represented as follows:

This structure influences its reactivity and interactions with biological molecules.

The biological activity of this compound primarily stems from its ability to interact with cellular components, potentially affecting various biochemical pathways. The compound may act as a modifier in catalytic systems, enhancing the efficiency of reactions that involve biomolecules. Its interaction with hydroxyl groups on surfaces can lead to the passivation of reactive sites, which may influence enzyme activity and other protein functions .

Key Mechanisms:

- Enzyme Modulation : By altering the surface properties of catalysts, this compound may enhance enzyme activity or stability.

- Cellular Interaction : The compound's reactivity with biomolecules could lead to changes in cellular signaling pathways, although specific pathways remain largely uncharacterized.

Biological Activity Studies

Research on this compound's biological activity is limited but includes several notable findings:

- Catalytic Applications : In polymerization processes, this compound has been used to modify catalyst supports, leading to increased activity and reduced deactivation during reactions . This suggests potential applications in developing more efficient drug delivery systems.

- Toxicological Assessments : Preliminary studies indicate that organogermanium compounds can exhibit cytotoxic effects at certain concentrations. However, specific data on this compound's toxicity are sparse and warrant further investigation.

- Potential Therapeutic Uses : There is ongoing research into the use of organogermanium compounds as therapeutic agents due to their unique properties. This compound could serve as a precursor for synthesizing more complex organometallic compounds with enhanced biological activity.

Data Table: Comparison of Organogermanium Compounds

| Compound Name | Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₄H₁₀Cl₃Ge | Limited studies; potential modifier | Used in catalysis |

| Methyltrichlorogermane | C₁H₃Cl₃Ge | Induces apoptosis in cancer cells | More extensively studied |

| Ethyltrichlorogermane | C₂H₅Cl₃Ge | Antimicrobial properties | Similar structure; promising results |

| Propyltrichlorogermane | C₃H₇Cl₃Ge | Cytotoxic effects observed | Requires further investigation |

Propriétés

IUPAC Name |

butyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Ge/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMFYHHLDXQFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197599 | |

| Record name | Germane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4872-26-8 | |

| Record name | Butyltrichlorogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4872-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, butyltrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004872268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, butyltrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.